molecular formula C17H20ClNO B13892249 [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol

Cat. No.: B13892249
M. Wt: 289.8 g/mol
InChI Key: UFVVZJASNSKCAA-UHFFFAOYSA-N
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Description

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol is an organic compound with the molecular formula C14H14ClNO. This compound is characterized by the presence of a chloro group, an isopropylphenyl group, and a methylamino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol typically involves the reaction of 2-chloro-5-nitrobenzyl alcohol with 4-isopropylbenzylamine under reducing conditions. The reaction is carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The nitro group is reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    5-Chloro-2-(methylamino)phenylmethanone: Contains an additional chloro group on the phenyl ring.

Uniqueness

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

[2-chloro-5-[(4-propan-2-ylphenyl)methylamino]phenyl]methanol

InChI

InChI=1S/C17H20ClNO/c1-12(2)14-5-3-13(4-6-14)10-19-16-7-8-17(18)15(9-16)11-20/h3-9,12,19-20H,10-11H2,1-2H3

InChI Key

UFVVZJASNSKCAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)CO

Origin of Product

United States

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